Cas no 90-26-6 (a-Phenyl-a-ethylacetamide)

a-Phenyl-a-ethylacetamide structure
a-Phenyl-a-ethylacetamide structure
Product Name:a-Phenyl-a-ethylacetamide
N.o CAS:90-26-6
MF:C10H13NO
MW:163.216322660446
MDL:MFCD00025511
CID:81756
PubChem ID:7011
Update Time:2025-07-17

a-Phenyl-a-ethylacetamide Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Phenylbutyramide
    • PHENYLETHYLACETAMIDE
    • 2-Phenylbutanamide
    • 2-phenyl-butyramid
    • alpha-ethyl-benzeneacetamid
    • alpha-phenyl-butyramid
    • alpha-Phenylbutyramide
    • alpha-Toluamide, alpha-ethyl-
    • α-Phenyl-α-ethylacetamide
    • α-Ethylbenzeneacetamide
    • Butyramide, 2-phenyl- (6CI, 7CI, 8CI)
    • α-Ethylbenzeneacetamide (ACI)
    • (±)-2-Phenylbutyramide
    • Eusterol
    • Geriapan
    • Geristerol
    • Hyposterol
    • Lipilisol
    • Nivonorm
    • Normosterolo
    • NSC 1861
    • Phenetamid
    • Phenetamide
    • Phenexan
    • Redusterol
    • Substerina
    • TH 4128
    • α-Ethyl-α-toluamide
    • α-Ethylphenylacetamide
    • α-Phenylbutyramide
    • Primidone Imp. C (EP): (2RS)-2-Phenylbutanamide
    • Spectrum3_000652
    • MFCD00025511
    • .ALPHA.-PHENYLBUTYRAMIDE [MI]
    • SPECTRUM1504223
    • Phenylbutyramide
    • 4-09-00-01818 (Beilstein Handbook Reference)
    • NSC1861
    • UNII-J95WO7W7D4
    • (2RS)-2-Phenylbutanamide
    • CHEMBL3039472
    • Spectrum4_000627
    • PRIMIDONE IMPURITY C [EP IMPURITY]
    • alpha-Phenyl-alpha-ethylacetamide
    • EINECS 201-980-4
    • SPBio_000383
    • BRD-A25537246-001-03-7
    • Benzeneacetamide, .alpha.-ethyl-
    • 90-26-6
    • .ALPHA.-ETHYL-.ALPHA.-PHENYLACETAMIDE
    • SpecPlus_000884
    • J95WO7W7D4
    • BUTYRAMIDE, 2-PHENYL-
    • BRN 3197469
    • AC-11144
    • CCG-39566
    • NS00041223
    • KBio2_004669
    • W-100336
    • NSC-1861
    • Spectrum2_000492
    • .ALPHA.-PHENYL-.ALPHA.-ETHYLACETAMIDE
    • Z68590268
    • NCGC00095335-02
    • KBio1_001924
    • BRD-A25537246-001-02-9
    • AKOS008977373
    • Butyramide, alpha-phenyl-
    • BSPBio_002283
    • Q27165566
    • KBio3_001503
    • KBioGR_001214
    • Spectrum5_001398
    • DivK1c_006980
    • NCGC00095335-01
    • FENBUTYRAMIDE
    • (+/-)-2-Phenylbutyramide
    • KBioSS_002101
    • Spectrum_001621
    • a-Phenyl-a-ethylacetamide
    • Benzeneacetamide,a-ethyl-
    • Benzeneacetamide, alpha-ethyl-
    • KBio2_007237
    • AS-81003
    • SCHEMBL232920
    • DB-057192
    • SB75764
    • .alpha.-Toluamide, .alpha.-ethyl-
    • KBio2_002101
    • .alpha.-Phenylbutyramide
    • WLN: ZVY2&R
    • AI3-01390
    • CHEBI:93832
    • DTXSID60870423
    • D97844
    • MDL: MFCD00025511
    • Inchi: 1S/C10H13NO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,11,12)
    • Chave InChI: UNFGQCCHVMMMRF-UHFFFAOYSA-N
    • SMILES: O=C(C(CC)C1C=CC=CC=1)N

Propriedades Computadas

  • Massa Exacta: 163.10000
  • Massa monoisotópica: 163.099714038g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 150
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 3
  • XLogP3: 1.7
  • Superfície polar topológica: 43.1Ų

Propriedades Experimentais

  • Densidade: 1.0508 (rough estimate)
  • Ponto de Fusão: 83-87 °C
  • Ponto de ebulição: 290.31°C (rough estimate)
  • Ponto de Flash: 145.4±22.1 °C
  • Índice de Refracção: 1.5718 (estimate)
  • PSA: 43.09000
  • LogP: 2.36580
  • Pressão de vapor: 0.0±0.7 mmHg at 25°C

a-Phenyl-a-ethylacetamide Informações de segurança

a-Phenyl-a-ethylacetamide Dados aduaneiros

  • CÓDIGO SH:2924299090
  • Dados aduaneiros:

    中国海关编码:

    2924299090

    概述:

    2924299090. 其他环酰胺(包括环氨基甲酸酯)(包括其衍生物以及他们的盐). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 包装

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

a-Phenyl-a-ethylacetamide Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1562033-20MG
Primidone Related Compound C
90-26-6
20mg
¥9839.92 2023-09-06
TRC
P320790-250mg
a-Phenyl-a-ethylacetamide
90-26-6
250mg
$ 81.00 2023-09-06
TRC
P320790-1g
a-Phenyl-a-ethylacetamide
90-26-6
1g
$ 167.00 2023-04-15
TRC
P320790-10g
a-Phenyl-a-ethylacetamide
90-26-6
10g
$ 230.00 2023-09-06
TRC
P320790-50g
a-Phenyl-a-ethylacetamide
90-26-6
50g
$ 288.00 2023-09-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHR3111-50MG
Primidone Related Compound C
90-26-6
50mg
¥5242.42 2025-01-16
abcr
AB118473-5 g
2-Phenylbutyramide, 97%; .
90-26-6 97%
5 g
€76.50 2023-07-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1562033-20MG
90-26-6
20MG
¥13707.67 2023-01-05
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHR3111-50MG
90-26-6
¥6274.38 2023-01-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046421-100g
2-Phenylbutanamide
90-26-6 95%
100g
¥397.00 2024-04-26

a-Phenyl-a-ethylacetamide Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Water Catalysts: Mercuric acetate Solvents: Acetic acid
Referência
Hydration of nitriles to amides promoted by mercury(II) acetate in acetic acid
Plummer, B. F.; Menendez, Mercedes; Songster, Michael, Journal of Organic Chemistry, 1989, 54(3), 718-19

Método de produção 2

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: 2,2′:6′,2′′-Terpyridine ,  Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: 2-Methyl-2-butanol ;  5 h, 150 °C
Referência
Base-controlled chemoselectivity: direct coupling of alcohols and acetonitriles to synthesize α-alkylated arylacetonitriles or acetamides
Li, Chen; Bai, Liang; Ge, Min-Tong; Xia, Ai-Bao; Wang, Ying; et al, New Journal of Chemistry, 2021, 45(34), 15200-15204

Método de produção 3

Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Dichloromethane ,  Water ;  rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 10, rt
Referência
Biotransformations of nitriles mediated by in vivo nitrile hydratase of Rhodococcus erythropolis ATCC 4277 heterologously expressed in E. Coli
Moraes, Maraylla I.; Iglesias, Cesar; Teixeira, Iris S.; Milagre, Humberto M. S.; Giordano, Sonia Rodriguez; et al, Results in Chemistry, 2023, 5,

Método de produção 4

Condições de reacção
Referência
Enantioselective hydrolysis of nitriles and amides using an immobilized whole cell system
Cohen, Mark A.; Paratt, Julian S.; Turner, Nicholas J., Tetrahedron: Asymmetry, 1992, 3(12), 1543-6

Método de produção 5

Condições de reacção
1.1 Reagents: Thioacetic acid ,  Ammonium bicarbonate Solvents: Ethanol ;  12 h, rt
Referência
Condition-Controlled O-Acylation and N-O Bond Reduction of Hydroximic Acids with Thioacetic Acid
Wang, Risong; Chen, Yifei; Fei, Binjie; Hu, Jiahao; Chen, Jianhui ; et al, Organic Letters, 2023, 25(17), 2970-2974

Método de produção 6

Condições de reacção
1.1 Reagents: Water Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene](1,1,1-… Solvents: Tetrahydrofuran ,  Water ;  6 h, 7 bar, 140 °C; 140 °C → rt; rt
Referência
Gold Activation of Nitriles: Catalytic Hydration to Amides
Ramon, Ruben S.; Marion, Nicolas; Nolan, Steven P., Chemistry - A European Journal, 2009, 15(35), 8695-8697

Método de produção 7

Condições de reacção
1.1 Reagents: Ammonium chloride Solvents: N-Methyl-2-pyrrolidone ;  1 h, 120 °C
Referência
Amidation of acid chlorides to primary amides with ammonium salts
Li, Zhejian; Gao, Bao; Huang, Hanmin, Youji Huaxue, 2018, 38(6), 1431-1436

Método de produção 8

Condições de reacção
1.1 Reagents: Lithium Catalysts: 4,4′-Bis(1,1-dimethylethyl)-1,1′-biphenyl Solvents: Tetrahydrofuran
Referência
Lithium/DTBB-induced reduction of N-alkoxyamides and acyl azides
Yus, Miguel; Radivoy, Gabriel; Alonso, Francisco, Synthesis, 2001, (6), 914-918

Método de produção 9

Condições de reacção
Referência
Synthesis of amides from carboxylic acids and derivatives
Ziegler, T., Science of Synthesis, 2005, 21, 43-75

Método de produção 10

Condições de reacção
1.1 Solvents: Water ;  42 h, pH 7.4, 30 °C
Referência
Chemo- and enantioselective hydrolysis of nitriles and acid amides, respectively, with resting cells of Rhodococcus sp. C3II and Rhodococcus erythropolis MP50
Effenberger, Franz; Graef, Bernd Walter, Journal of Biotechnology, 1998, 60(3), 165-174

a-Phenyl-a-ethylacetamide Raw materials

a-Phenyl-a-ethylacetamide Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Amadis Chemical Company Limited
Beyond Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Nanjing Jubai Biopharm
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing Jubai Biopharm
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Senfeida Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Xinsu New Materials Co., Ltd